3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3R)-3-aminopropanoic acid
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Overview
Description
3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3R)-3-aminopropanoic acid is a complex organic compound that features a benzodioxane moiety linked to an aminopropanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3R)-3-aminopropanoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3R)-3-aminopropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
The reactions often require specific reagents and conditions, such as:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3R)-3-aminopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3R)-3-aminopropanoic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid: Shares a similar benzodioxane core but differs in the side chain structure.
3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3R)-3-aminopropanenitrile: Similar core structure with a nitrile group instead of the aminopropanoic acid chain.
Uniqueness
The uniqueness of 3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3R)-3-aminopropanoic acid lies in its specific combination of the benzodioxane core with the aminopropanoic acid side chain, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H13NO4 |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid |
InChI |
InChI=1S/C11H13NO4/c12-8(6-11(13)14)7-1-2-9-10(5-7)16-4-3-15-9/h1-2,5,8H,3-4,6,12H2,(H,13,14)/t8-/m1/s1 |
InChI Key |
CAGUEQZBLIGCEU-MRVPVSSYSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)[C@@H](CC(=O)O)N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CC(=O)O)N |
Origin of Product |
United States |
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